molecular formula C9H9F2N B15322653 3-(2,6-Difluorophenyl)prop-2-en-1-amine

3-(2,6-Difluorophenyl)prop-2-en-1-amine

Cat. No.: B15322653
M. Wt: 169.17 g/mol
InChI Key: KMTQHCPZGRWCMS-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Difluorophenyl)prop-2-en-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a prop-2-en-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Difluorophenyl)prop-2-en-1-amine typically involves the reaction of 2,6-difluorobenzaldehyde with an appropriate amine under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(2,6-Difluorophenyl)prop-2-en-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(2,6-Difluorophenyl)prop-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-(2,6-Difluorophenyl)prop-2-en-1-one
  • 3-(2,6-Difluorophenyl)prop-2-en-1-ol

Comparison: 3-(2,6-Difluorophenyl)prop-2-en-1-amine is unique due to its amine group, which imparts different chemical reactivity and biological activity compared to its analogs. For instance, the amine group can participate in hydrogen bonding and nucleophilic substitution reactions, which are not possible with the ketone or alcohol analogs .

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

(E)-3-(2,6-difluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9F2N/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-5H,6,12H2/b3-2+

InChI Key

KMTQHCPZGRWCMS-NSCUHMNNSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)/C=C/CN)F

Canonical SMILES

C1=CC(=C(C(=C1)F)C=CCN)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.